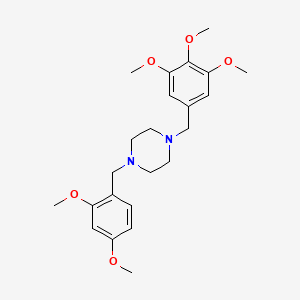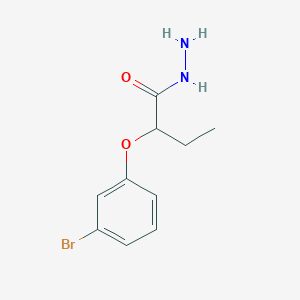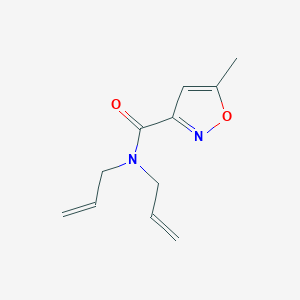![molecular formula C17H19IN2O4S B4884255 butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)
butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate
描述
Butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate, also known as IASPC, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the class of sulfonamide compounds, which have been used in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. The synthesis of IASPC has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail.
科学研究应用
Butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and bacterial infections. In cancer research, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied with butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate, where it has been shown to reduce inflammation and immune response. In bacterial infections, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate is not fully understood, but it has been proposed to act by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. In cancer cells, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inflammatory disorders and bacterial infections are also thought to be mediated by the inhibition of specific enzymes and proteins, although the exact targets of butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate in these diseases are not yet known.
Biochemical and Physiological Effects
butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer cells, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of specific genes that are involved in cancer progression. In inflammatory disorders, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been shown to reduce inflammation and immune response, as well as decrease the production of pro-inflammatory cytokines. In bacterial infections, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit bacterial growth and reduce the production of virulence factors.
实验室实验的优点和局限性
Butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has several advantages for lab experiments, including its high yield in synthesis, its potential therapeutic applications in various diseases, and its relatively low toxicity compared to other sulfonamide compounds. However, there are also some limitations to working with butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments, including its limited solubility in water and its potential for off-target effects on other enzymes and proteins.
未来方向
There are several future directions for research on butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate, including the identification of its specific targets in various diseases, the development of more efficient synthesis methods, and the optimization of its therapeutic potential through structural modifications. In cancer research, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate could be further studied for its potential as a combination therapy with other anticancer drugs. In inflammatory disorders, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate could be studied for its potential to modulate the immune response in a more specific and targeted manner. In bacterial infections, butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate could be studied for its potential to overcome antibiotic resistance and to develop new treatments for antibiotic-resistant infections.
属性
IUPAC Name |
butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O4S/c1-2-3-12-24-17(21)19-13-8-10-14(11-9-13)25(22,23)20-16-7-5-4-6-15(16)18/h4-11,20H,2-3,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIJBQSWPLULCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5541241 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(3-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4884180.png)
![2-[benzoyl(2-naphthylsulfonyl)amino]phenyl benzoate](/img/structure/B4884181.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B4884184.png)
![2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4884200.png)


![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)

![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)